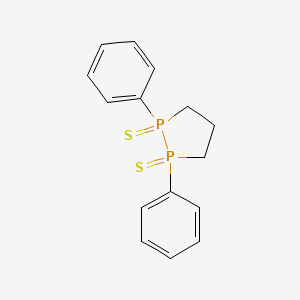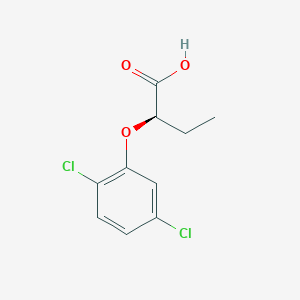
(2R)-2-(2,5-Dichlorophenoxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,5-Dichlorophenoxy)butanoic acid is an organic compound that belongs to the class of phenoxy herbicides. It is known for its selective action against broadleaf weeds, making it a valuable tool in agricultural practices. The compound’s structure consists of a butanoic acid backbone with a dichlorophenoxy group attached, which contributes to its herbicidal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,5-Dichlorophenoxy)butanoic acid typically involves the reaction of 2,5-dichlorophenol with a suitable butanoic acid derivative. One common method is the esterification of 2,5-dichlorophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased efficiency. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(2,5-Dichlorophenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dichlorophenoxy group to a less chlorinated form.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction may produce less chlorinated derivatives.
Applications De Recherche Scientifique
(2R)-2-(2,5-Dichlorophenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of phenoxy herbicides.
Biology: The compound’s effects on plant physiology are studied to understand its herbicidal action.
Medicine: Research is conducted to explore its potential as a lead compound for developing new drugs.
Industry: It is used in the formulation of herbicides for agricultural use.
Mécanisme D'action
The herbicidal action of (2R)-2-(2,5-Dichlorophenoxy)butanoic acid is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal growth processes, leading to uncontrolled cell division and ultimately plant death. The molecular targets include auxin receptors and related signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar herbicidal properties.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A phenoxy herbicide used for selective weed control.
Uniqueness
(2R)-2-(2,5-Dichlorophenoxy)butanoic acid is unique due to its specific structural configuration, which imparts distinct herbicidal properties. Its selectivity and effectiveness against certain broadleaf weeds make it a valuable tool in integrated weed management programs.
Propriétés
Numéro CAS |
67005-78-1 |
|---|---|
Formule moléculaire |
C10H10Cl2O3 |
Poids moléculaire |
249.09 g/mol |
Nom IUPAC |
(2R)-2-(2,5-dichlorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-8(10(13)14)15-9-5-6(11)3-4-7(9)12/h3-5,8H,2H2,1H3,(H,13,14)/t8-/m1/s1 |
Clé InChI |
MXEFDHYPAAYIAX-MRVPVSSYSA-N |
SMILES isomérique |
CC[C@H](C(=O)O)OC1=C(C=CC(=C1)Cl)Cl |
SMILES canonique |
CCC(C(=O)O)OC1=C(C=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



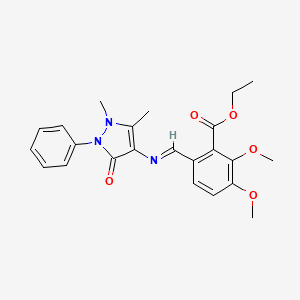
![[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate](/img/structure/B14475562.png)
![4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14475569.png)

![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)
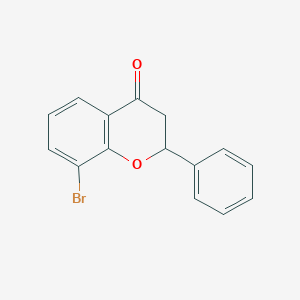

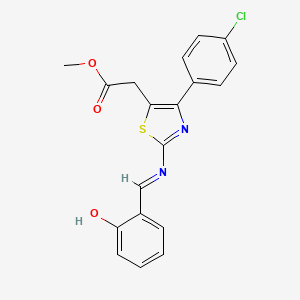

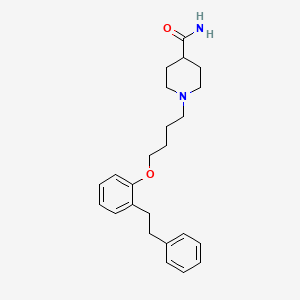

![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
